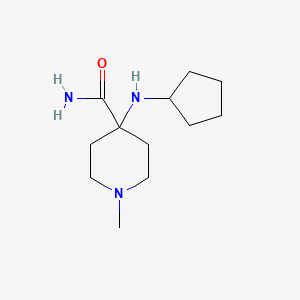
4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Cyclopentylamino)-1-methylpiperidine-4-carboxamide, also known as CP-55940, is a synthetic compound that belongs to the class of cannabinoids. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been extensively studied for its potential therapeutic applications in various medical conditions.
Scientific Research Applications
Cytotoxic Activity and Potential Antitumor Agents :
- Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, which demonstrated potent cytotoxic properties against murine leukemia, lung carcinoma, and human leukemia cell lines. Some derivatives exhibited IC50 values less than 10 nM, showing promise as potential antitumor agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
- Atwell et al. (1987) reported the synthesis and antitumor activity of N-[2-(dialkylamino)alkyl]-acridine-4-carboxamides. These compounds showed remarkable activity against solid tumors in vivo, indicating their potential as a new class of antitumor agents (Atwell, Rewcastle, Baguley, & Denny, 1987).
DNA Binding and Topoisomerase Inhibition :
- Gamage et al. (1999) developed bis(acridine-4-carboxamides) linked by a chain, which were found to be potent topoisomerase inhibitors. These compounds were significantly cytotoxic and showed promise in inhibiting the action of purified topoisomerase I (Gamage, Spicer, Atwell, Finlay, Baguley, & Denny, 1999).
- He et al. (2008) synthesized DNA-threading bis(9-aminoacridine-4-carboxamides) with various sidechains. Their study indicated that these compounds bisintercalate with DNA, suggesting potential applications in DNA-targeted therapies (He, Bu, Eleftheriou, Zihlif, Qing, Stewart, & Wakelin, 2008).
Conformational Studies and Synthesis Methods :
- Vilsmaier et al. (1995) conducted a study on 4-amino-3,5-cyclopiperidine compounds, focusing on their conformational properties. This research provides insight into the structural aspects of similar compounds (Vilsmaier, Milch, Fröhlich, Bergsträsser, Onciul, & Clark, 1995).
Applications in Antiviral Research :
- Srivastava et al. (1977) explored the synthesis of thiazole C-nucleosides, which showed significant antiviral activity against various viruses. This study indicates the potential application of similar compounds in antiviral research (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).
Chiral Piperidine Analogs and Repellent Efficacy :
- Klun et al. (2003) synthesized a chiral piperidine analog, SS220, and compared its repellent efficacy against mosquitoes with Deet and Bayrepel. This indicates the utility of piperidine analogs in developing effective repellents (Klun, Khrimian, Margaryan, Kramer, & Debboun, 2003).
properties
IUPAC Name |
4-(cyclopentylamino)-1-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-15-8-6-12(7-9-15,11(13)16)14-10-4-2-3-5-10/h10,14H,2-9H2,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZPAAJYYPTYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(=O)N)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

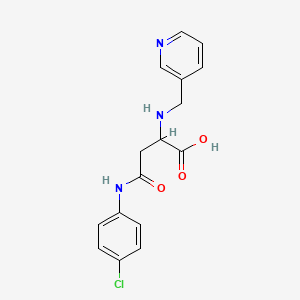
![1-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2476043.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(1H-imidazol-1-yl)propan-2-yl]propanamide](/img/structure/B2476047.png)
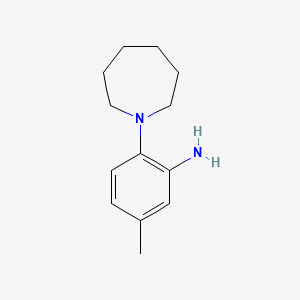
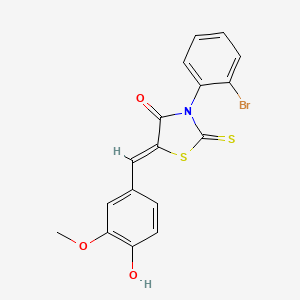
![2-(2-Ethoxyethyl)-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2476052.png)
![1-benzhydryl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2476053.png)
![N-[(3-bromophenyl)(cyano)methyl]-6-hydroxy-2-methylpyridine-3-carboxamide](/img/structure/B2476054.png)
![N-(4-bromophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2476055.png)
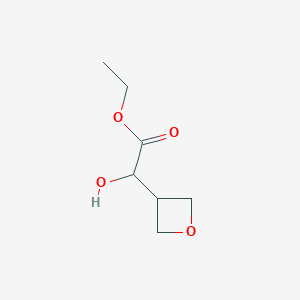
![5,6-Diamino-8-(diethylamino)-2-ethyl-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2476059.png)
![4-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]morpholine](/img/structure/B2476061.png)
![N-[1-(1-Adamantyl)ethyl]-2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)acetamide](/img/structure/B2476062.png)
![2-(2,4-dimethylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2476064.png)